3-Nitrobenzo[b]thiophene
Overview
Description
3-Nitrobenzo[b]thiophene is a heterocyclic aromatic compound that consists of a benzene ring fused with a thiophene ring, with a nitro group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzo[b]thiophene can be synthesized through the nitration of benzo[b]thiophene. The nitration process typically involves the reaction of benzo[b]thiophene with fuming nitric acid in the presence of acetic acid at elevated temperatures (60-70°C). This reaction yields a mixture of nitrobenzo[b]thiophene isomers, with this compound being the major product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques applied in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles such as amines.
Cycloaddition: this compound can participate in cycloaddition reactions with azomethine ylides to form fused tricyclic derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Anhydrous ammonia in diglyme, various amines in N,N-dimethylformamide.
Cycloaddition: Nonstabilized azomethine ylides under mild conditions without metal catalysts.
Major Products:
Reduction: 3-Aminobenzo[b]thiophene.
Substitution: 3-Amino-2-nitrobenzo[b]thiophene.
Cycloaddition: Functionalized fused tricyclic benzo[4,5]thieno[2,3-c]pyrroles.
Scientific Research Applications
3-Nitrobenzo[b]thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitrobenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets, such as kinases. For example, derivatives designed as kinase inhibitors can bind to the active site of the kinase, inhibiting its activity and thereby affecting cellular processes such as actin polymerization . The nitro group can also undergo reduction to form amino derivatives, which can further interact with biological targets.
Comparison with Similar Compounds
- 3-Aminobenzo[b]thiophene
- 2-Nitrobenzo[b]thiophene
- 3-Bromo-2-nitrobenzo[b]thiophene
Comparison: 3-Nitrobenzo[b]thiophene is unique due to its nitro group at the third position, which imparts distinct reactivity compared to its analogs. For instance, 3-aminobenzo[b]thiophene, formed by the reduction of this compound, exhibits different chemical behavior and biological activity . Similarly, 2-nitrobenzo[b]thiophene, with the nitro group at the second position, shows different regioselectivity in reactions .
Properties
IUPAC Name |
3-nitro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRWAZBFNMVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075125 | |
Record name | 3-Nitrobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17402-80-1 | |
Record name | 3-Nitrobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17402-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017402801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzo[b]thiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzo[b]thiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITROBENZO(B)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NY9BH3TLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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